

Spectral Analysis of 2-Ethoxy-5methoxyphenylboronic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	2-Ethoxy-5-methoxyphenylboronic	
	acid	
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This technical guide provides a comprehensive overview of the spectral data for **2-Ethoxy-5-methoxyphenylboronic acid**, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Please note: Experimental spectral data for **2-Ethoxy-5-methoxyphenylboronic acid** is not readily available in public spectral databases. The data presented herein is predicted data generated from computational models.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-Ethoxy-5-methoxyphenylboronic acid**. These predictions are based on established computational algorithms and provide valuable insights into the molecule's structure and spectroscopic behavior.

Table 1: Predicted ¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3-7.5	m	1H	Ar-H
~6.8-7.0	m	2H	Ar-H
~4.1	q	2H	-OCH ₂ CH ₃
~3.8	S	3H	-OCH₃
~1.4	t	3H	-OCH ₂ CH ₃
~5.0-6.0	br s	2H	-B(OH)₂

Solvent: CDCl3. Prediction tool: ChemDraw.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~158	Ar-C-O
~150	Ar-C-O
~120	Ar-C-B
~118	Ar-CH
~115	Ar-CH
~112	Ar-CH
~64	-OCH₂CH₃
~55	-OCH₃
~15	-OCH₂CH₃

Solvent: CDCl3. Prediction tool: ChemDraw.

Table 3: Predicted Key IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Broad	O-H stretch (boronic acid)
~3100-3000	Medium	C-H stretch (aromatic)
~2980-2850	Medium	C-H stretch (aliphatic)
~1600, ~1480	Strong	C=C stretch (aromatic)
~1380	Strong	B-O stretch
~1250	Strong	C-O stretch (aryl ether)
~1040	Strong	C-O stretch (alkyl ether)

Prediction based on typical functional group absorption regions.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
196.09	100	[M] ⁺ (Molecular Ion)
178.08	~40	[M-H ₂ O] ⁺
168.08	~30	[M-C ₂ H ₄] ⁺
153.06	~60	[M-C₂H₅O] ⁺
123.05	~20	[M-B(OH) ₂ , -CH ₃] ⁺

Ionization Mode: Electron Ionization (EI). This represents a simplified prediction of major fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for solid organic compounds like **2-Ethoxy-5-methoxyphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:



- Weigh approximately 5-10 mg of **2-Ethoxy-5-methoxyphenylboronic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
 Chloroform-d, Dimethyl sulfoxide-d₆, or Methanol-d₄) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. Boronic acids can sometimes be challenging to dissolve, and d4-methanol is often a good solvent choice.[1]

Data Acquisition:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, a standard pulse program is used. Key parameters include a spectral width
 of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good
 signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing:

- The raw data (Free Induction Decay FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
- Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid 2-Ethoxy-5-methoxyphenylboronic acid directly onto the ATR crystal.



- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent like methylene chloride or diethyl ether.
 - Place a drop of this solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2][3]
- Data Acquisition:
 - Record a background spectrum of the empty IR beam path (or the clean ATR crystal).
 - Place the prepared sample in the IR spectrometer.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.
- Data Processing:
 - The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Software is used to identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and Ionization:



- For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) introduction with Electron Ionization (EI) is a common method.
- For less volatile compounds, Electrospray Ionization (ESI) is often used. The sample is
 dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of
 formic acid or ammonia to aid ionization) and infused into the mass spectrometer. Boronic
 acids can be ionized in negative mode ESI.[4]

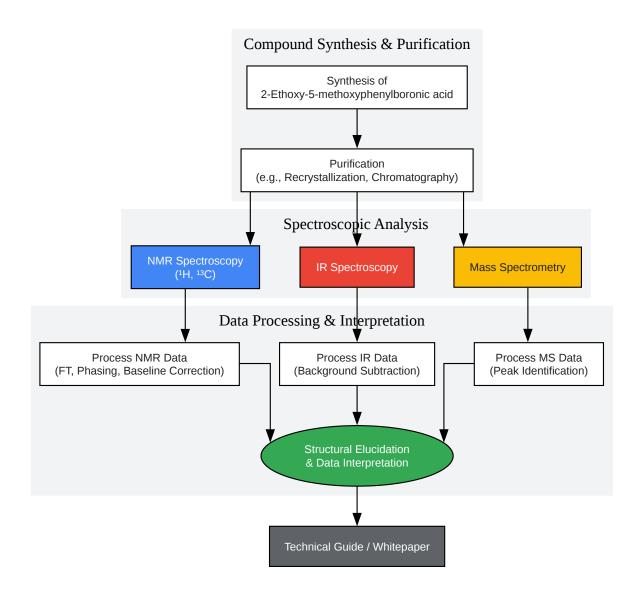
Mass Analysis:

- The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition and Processing:
 - The detector records the abundance of each ion at a specific m/z.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.
 - Data processing involves identifying the molecular ion peak and analyzing the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2-Ethoxy-5-methoxyphenylboronic acid**.





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Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

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